molecular formula C18H21N7O B11006622 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11006622
M. Wt: 351.4 g/mol
InChI Key: DTPXNDMRGFGIBR-UHFFFAOYSA-N
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Description

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that combines a purine base with a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Purine Derivative: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. The key step involves cyclization to form the purine ring.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The carboxamide group is introduced through reactions with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the purine derivative with the piperidine derivative. This is typically achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the purine or piperidine rings, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to nucleotides.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, enabling it to bind to nucleotide-binding sites on proteins. This can inhibit or modulate the activity of enzymes involved in DNA or RNA synthesis, making it useful in antiviral or anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-purin-6-yl)piperidine-4-carboxamide: Lacks the pyridine-ethyl group, making it less versatile in binding interactions.

    N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide: Lacks the purine moiety, reducing its potential as a nucleotide analog.

    6-(pyridin-4-yl)-9H-purine: Similar structure but lacks the piperidine carboxamide group, affecting its chemical reactivity and binding properties.

Uniqueness

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide is unique due to its combination of a purine base with a piperidine carboxamide structure, providing a versatile scaffold for drug development and biochemical studies. Its ability to interact with both nucleotide-binding sites and other protein targets makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

1-(7H-purin-6-yl)-N-(2-pyridin-4-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H21N7O/c26-18(20-8-3-13-1-6-19-7-2-13)14-4-9-25(10-5-14)17-15-16(22-11-21-15)23-12-24-17/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,20,26)(H,21,22,23,24)

InChI Key

DTPXNDMRGFGIBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=NC=C2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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